2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenoxy group and a methylquinolinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-fluorophenol with 2-methylquinoline-8-carboxylic acid to form an ester intermediate. This intermediate is then subjected to amidation with propanoyl chloride to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methylquinolin-8-yl 2-fluorobenzoate
- 2-fluorophenoxy-N-(2-methylquinolin-8-yl)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17FN2O2 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methylquinolin-8-yl)propanamide |
InChI |
InChI=1S/C19H17FN2O2/c1-12-10-11-14-6-5-8-16(18(14)21-12)22-19(23)13(2)24-17-9-4-3-7-15(17)20/h3-11,13H,1-2H3,(H,22,23) |
InChI Key |
ZTIWDPRFQXBKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C(C)OC3=CC=CC=C3F)C=C1 |
Origin of Product |
United States |
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